Cas no 86906-05-0 ((R)-2-Amino-1,1,3-triphenylpropan-1-ol)

(R)-2-Amino-1,1,3-triphenylpropan-1-ol is a chiral amino alcohol derivative characterized by its stereogenic center at the C-2 position, making it a valuable intermediate in asymmetric synthesis. Its rigid triphenylmethane backbone enhances steric hindrance, facilitating enantioselective transformations in catalytic applications. The compound’s hydroxyl and amine functional groups offer versatile reactivity for derivatization, including use as a ligand or chiral auxiliary in organic and medicinal chemistry. High optical purity and structural stability under mild conditions make it suitable for pharmaceutical research, particularly in the synthesis of bioactive molecules. Its crystalline nature ensures ease of handling and characterization.
(R)-2-Amino-1,1,3-triphenylpropan-1-ol structure
86906-05-0 structure
Product name:(R)-2-Amino-1,1,3-triphenylpropan-1-ol
CAS No:86906-05-0
MF:C21H21NO
MW:303.397545576096
MDL:MFCD02684326
CID:720847
PubChem ID:24879403

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-1,1,3-triphenylpropan-1-ol
    • (R)-(+)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL
    • Benzenepropanol, b-amino-a,a-diphenyl-, (bR)-
    • (R)-2-Amino-1,1,3-triphenyl-1-propanol
    • C21H21NO
    • (2R)-2-amino-1,1,3-triphenylpropan-1-ol
    • 3674AC
    • OR304015
    • AX8022917
    • (R)-1,1,3-Triphenyl-2-amino-1-propanol
    • (βR)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
    • Benzenepropanol, β-amino-α,α-diphenyl-, (R)- (ZCI)
    • (+)-2-Amino-1,1,3-triphenyl-1-propanol
    • (R)-2-Amino-1,3,3-triphenyl-3-propanol
    • G78554
    • AS-63846
    • CS-0456691
    • 86906-05-0
    • SCHEMBL1131200
    • AKOS015913543
    • (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, 98%
    • DTXSID80427256
    • MDL: MFCD02684326
    • Inchi: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1
    • InChI Key: KBXBDYRXZGBOIH-HXUWFJFHSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 303.162314293g/mol
  • Monoisotopic Mass: 303.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.2
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White powder
  • Density: 1.145
  • Melting Point: 142-144 °C (lit.)
  • Boiling Point: 502.3 ºC at 760 mmHg
  • Flash Point: 257.6 ºC
  • Refractive Index: 1.627
  • PSA: 46.25000
  • LogP: 4.19280
  • Optical Activity: [α]20/D +85°, c = 1 in chloroform
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C
  • Solubility: Not determined

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at 4 ° C, -4 ° C is better

(R)-2-Amino-1,1,3-triphenylpropan-1-ol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-255484-1g
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol,
86906-05-0
1g
¥1730.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R81250-500mg
(2R)-2-amino-1,1,3-triphenylpropan-1-ol
86906-05-0 ≥98%,≥99% e.e.
500mg
¥608.0 2024-07-15
Alichem
A019110052-1g
(R)-2-Amino-1,1,3-triphenylpropan-1-ol
86906-05-0 95%
1g
$171.20 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R853964-1g
(R)-2-Amino-1,1,3-triphenyl-1-propanol
86906-05-0 ≥98%,≥99% e.e.
1g
¥1,288.00 2022-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-255484-1 g
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol,
86906-05-0
1g
¥1,730.00 2023-07-10
Aaron
AR003CU7-1g
(R)-2-AMino-1,1,3-triphenylpropan-1-ol
86906-05-0 98%
1g
$198.00 2025-02-10
Aaron
AR003CU7-500mg
(R)-2-AMino-1,1,3-triphenylpropan-1-ol
86906-05-0 98%
500mg
$112.00 2025-02-10
Aaron
AR003CU7-100mg
(R)-2-AMino-1,1,3-triphenylpropan-1-ol
86906-05-0 98%
100mg
$40.00 2025-02-10
Aaron
AR003CU7-5g
(R)-2-Amino-1,1,3-triphenylpropan-1-ol
86906-05-0
5g
$1031.00 2023-12-14
A2B Chem LLC
AB55507-1g
(R)-2-Amino-1,1,3-triphenylpropan-1-ol
86906-05-0 ≧95%
1g
$920.00 2024-04-19

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of chiral amino alcohol palladium(II) complexes
Bai, Haiyu; et al, Huagong Shikan, 2008, 22(3), 5-6

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
Reference
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ;  10 min, -10 °C; 120 min, reflux
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  20 min, rt
2.2 Solvents: Diethyl ether ;  0 °C; 0 °C → reflux; 9 h, reflux
Reference
Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
Jalce, Gael; et al, Journal of Organic Chemistry, 2004, 69(9), 3240-3241

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  20 min, rt
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → reflux; 9 h, reflux
Reference
Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
Jalce, Gael; et al, Journal of Organic Chemistry, 2004, 69(9), 3240-3241

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Reference
Direct asymmetric N-specific reaction of nitrosobenzene with aldehydes catalyzed by a chiral primary amine-based organocatalyst
Qin, Long; et al, Chirality, 2011, 23(7), 527-533

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products

Additional information on (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Comprehensive Overview of (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0): Properties, Applications, and Research Insights

The compound (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) is a chiral organic molecule featuring a unique structural framework with three phenyl groups and an amino-alcohol moiety. Its stereochemistry, particularly the (R)-enantiomer, plays a pivotal role in its biological activity and synthetic utility. This molecule has garnered significant attention in pharmaceutical research, asymmetric catalysis, and material science due to its versatile functional groups and chiral center. Researchers often explore its derivatives for drug discovery, focusing on its potential as a building block for bioactive molecules or ligands in enantioselective reactions.

In recent years, the demand for chiral compounds like (R)-2-Amino-1,1,3-triphenylpropan-1-ol has surged, driven by advancements in asymmetric synthesis and the need for enantiopure drugs. A common query in scientific forums revolves around its synthetic routes, with methods such as reductive amination or resolution techniques being frequently discussed. The compound’s solubility in organic solvents (e.g., ethanol, DMSO) and its melting point (typically >150°C) are also critical parameters for laboratory applications. Notably, its stereoselective properties make it valuable for designing catalysts in C-C bond-forming reactions, a hot topic in green chemistry.

From an industrial perspective, 86906-05-0 is often referenced in patents related to neuropharmacology and enzyme inhibition. Its structural resemblance to amino alcohol-based drugs has prompted studies on its potential bioactivity, though detailed clinical data remain limited. Environmental and safety profiles of this compound are another area of interest, with researchers emphasizing biodegradability and low toxicity in non-target organisms. These attributes align with the growing trend toward sustainable chemistry.

Analytical characterization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol typically involves HPLC, NMR, and mass spectrometry, with users frequently searching for optimized analytical methods. The compound’s stability under various pH conditions and its storage recommendations (e.g., inert atmosphere, low temperature) are practical concerns for laboratories. Additionally, its role in supramolecular chemistry—such as forming hydrogen-bonded networks—has been explored, linking it to cutting-edge material design.

In summary, (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) represents a multifaceted chiral scaffold with broad applications. Its synthesis, stereochemical purity, and functional adaptability continue to inspire innovations across chemical disciplines, making it a staple in modern organic chemistry research.

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